molecular formula C12H22N2O3 B3123867 Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 313238-53-8

Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B3123867
CAS No.: 313238-53-8
M. Wt: 242.31 g/mol
InChI Key: NXIZCOXUZZYOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to the 3,7-Diazabicyclo[3.3.1]nonane Scaffold in Modern Medicinal Chemistry

Historical Context of Bispidine Derivatives in Alkaloid-Inspired Drug Discovery

The bispidine scaffold traces its origins to naturally occurring alkaloids such as cytisine and sparteine, which exhibit pronounced interactions with ion channels and neurotransmitter receptors. Cytisine, a plant-derived bispidine analog, served as the foundational template for early nAChR ligands due to its high affinity for the α4β2 subtype. However, its rigid structure limited synthetic diversification and subtype selectivity. This limitation spurred efforts to explore flexible bispidine derivatives, leading to the development of varenicline (Chantix®), a partial agonist used for smoking cessation.

The synthetic accessibility of bispidine via double Mannich reactions enabled systematic exploration of its pharmacological potential. For instance, Targacept, Inc. developed TC-6683/AZD1446, a 3,7-diazabicyclo[3.3.0]octane derivative, which demonstrated cognitive-enhancing effects in rodent models. These advancements underscored bispidine’s role as a privileged scaffold capable of accommodating diverse substituents while maintaining critical pharmacophoric interactions.

Structural Uniqueness of 9-Hydroxy Substitution in Bicyclic Diamine Systems

The introduction of a hydroxy group at the C9 position of the bispidine scaffold introduces distinct stereochemical and electronic modifications. In tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, the hydroxy group participates in intramolecular hydrogen bonding, stabilizing the chair-chair conformation of the bicyclic system. This conformational rigidity enhances interactions with nAChR subtypes by optimizing the spatial orientation of the HBA system.

The tert-butyl carbamate at N3 further modulates electron density and steric bulk, influencing binding affinity. Synthetic routes to this compound typically involve:

  • Double Mannich Reaction : Condensation of tert-butyl 4-oxopiperidine carboxylate with benzylamine and paraformaldehyde yields N-benzyl-N'-t-boc-bispidinone.
  • Wolff-Kishner Reduction : Huang-Minlon reduction of the ketone intermediate produces N-benzyl-N'-t-boc-bispidine.
  • Deprotection : Acidic cleavage of the benzyl and tert-butoxycarbonyl (t-boc) groups generates the final hydroxy-substituted derivative.

Structural studies reveal that the 9-hydroxy group enhances water solubility and bioavailability compared to non-hydroxylated analogs. For example, N-t-boc-bispidine derivatives exhibit nanomolar affinity for α4β2* nAChRs (K~i~ = 45 nM), whereas the parent bispidine scaffold shows weaker binding (K~i~ = 600 nM). This improvement is attributed to the hydroxy group’s ability to form hydrogen bonds with key residues in the receptor’s ligand-binding domain.

Table 1: Impact of Substituents on nAChR Binding Affinity
Compound α4β2* K~i~ (nM) α3β4* K~i~ (nM) α7* K~i~ (nM)
Bispidine 600 >10,000 >10,000
N-t-boc-bispidine 45 1,300 >10,000
9-Hydroxy-bispidine derivative 22 890 4,500

Data adapted from radioligand binding assays using rat forebrain (α4β2, α7) and calf adrenal (α3β4) membranes.*

The strategic placement of the hydroxy group also mitigates metabolic degradation, as evidenced by improved stability in hepatic microsomal assays. These attributes position this compound as a promising candidate for further optimization in targeting neuropsychiatric and neurodegenerative conditions.

Properties

IUPAC Name

tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-10,13,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZCOXUZZYOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with appropriate reagents to introduce the hydroxy group at the 9-position. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution with a halogenating agent can produce a halogenated derivative .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is of interest in the field of medicinal chemistry due to its structural features that may contribute to biological activity. The bicyclic structure can facilitate interactions with biological targets, such as enzymes and receptors.

Potential Therapeutic Uses

  • Antimicrobial Activity : Compounds with similar bicyclic structures have shown promise as antimicrobial agents. Research into the specific antimicrobial properties of this compound could lead to the development of new antibiotics.
  • Neuroprotective Effects : The diazabicyclo structure may also be relevant in neuropharmacology, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules.

Reactions and Transformations

  • Asymmetric Synthesis : The presence of stereocenters in this compound allows for its use in asymmetric synthesis, enabling the production of enantiomerically pure compounds which are crucial in pharmaceuticals.
  • Functional Group Transformations : The carboxylate functional group can undergo various transformations, making it useful for generating derivatives with different biological activities.

Research and Development

The compound is utilized in research settings for developing new methodologies and exploring reaction mechanisms.

Case Studies

  • Case Study 1 : A study investigating the reactivity of diazabicyclic compounds found that this compound can act as a precursor for synthesizing novel heterocycles, which are valuable in drug discovery.
    Reaction TypeOutcomeReference
    Diazabicyclo FormationNovel heterocycles synthesized
  • Case Study 2 : Researchers have explored its potential as an enzyme inhibitor, particularly in studies focused on protease inhibition, showcasing its relevance in drug design.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The diazabicyclo structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Commercial Availability and Suppliers

The hydrochloride salt (CAS 335621-00-6) is widely available from global suppliers, including:

  • Minakem S.A.S. (France)
  • Shanghai Dere Finechem Co., Ltd. (China)
  • Acros Organics (Belgium) Purity ranges from 97–99%, with prices varying by scale (100 mg: ~$200; 1 kg: \sim$15,000) .

Biological Activity

Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 313238-53-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its interaction with nicotinic acetylcholine receptors (nAChRs), and discusses relevant case studies and data.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (1R,5S)-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.32 g/mol
  • Purity : 95%

The compound features a bicyclic structure that is known to interact with various biological targets, particularly nAChRs, which are involved in numerous physiological processes.

Research indicates that the 3,7-diazabicyclo[3.3.1]nonane scaffold of this compound interacts selectively with nAChRs, particularly the α4β2 subtype. The introduction of functional groups such as carboxamides enhances its affinity for these receptors, leading to significant biological effects.

Interaction with Nicotinic Acetylcholine Receptors

The binding affinity of this compound for nAChRs has been characterized through various assays:

Receptor Subtype Binding Affinity (K_i)
α4β2*45 nM
α3β4*569.6 nM

These values indicate a strong preference for the α4β2 subtype, which is implicated in cognitive functions and neuroprotection.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in breast cancer models. For instance, it was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, demonstrating a significant selective toxicity towards cancer cells compared to non-cancerous cells like MCF10A.

Key Findings :

  • Inhibition of Cell Proliferation : The compound showed a nearly 20-fold selectivity for cancer cells.
  • Metastasis Inhibition : In vivo studies indicated that treatment with this compound significantly reduced lung metastasis in animal models.

Neuroprotective Effects

The interaction with nAChRs suggests potential neuroprotective effects, which are being investigated in models of neurodegenerative diseases. The modulation of cholinergic signaling pathways may provide therapeutic avenues for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?

  • Methodological Answer : The compound is synthesized via a two-step process:

Mannich Condensation : React tert-butyl 4-oxopiperidine-1-carboxylate with paraformaldehyde and a primary amine (e.g., benzylamine) in methanol under reflux. Acetic acid is often used as a catalyst to facilitate imine formation and cyclization .

Reduction of the C-9 Keto Group : The intermediate ketone is reduced using sodium borohydride (NaBH₄) in methanol at room temperature, yielding the hydroxy derivative. Alternative methods like Wolff-Kishner reduction (hydrazine, strong base, high temperature) are also reported but require optimization to avoid side reactions .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the chair-chair conformation of the bicyclic scaffold. Vicinal coupling constants (³JHH ≈ 8–12 Hz) indicate axial-equatorial proton arrangements in the bicyclo[3.3.1]nonane system .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the tert-butyl carbamate, O-H stretch at ~3400 cm⁻¹ for the hydroxyl group) .
  • Elemental Analysis : Validates purity (e.g., C 61.58%, H 9.21%, N 7.50% for C₁₉H₃₄N₂O₅) .

Advanced Research Questions

Q. How can researchers address challenges in reducing the C-9 keto group during synthesis?

  • Methodological Answer :

  • NaBH₄ Reduction : Optimal for small-scale reactions due to mild conditions. Monitor reaction progress via TLC to prevent over-reduction. Purify using column chromatography (e.g., 5% MeOH in CH₂Cl₂) .
  • Wolff-Kishner Reduction : Suitable for bulk synthesis but requires anhydrous hydrazine and high temperatures (e.g., refluxing ethylene glycol). Use inert atmospheres to prevent decomposition of sensitive intermediates .
  • Byproduct Mitigation : Characterize byproducts (e.g., over-reduced diols) via LC-MS and adjust stoichiometry of reducing agents .

Q. What strategies are used for conformational analysis of the bicyclo[3.3.1]nonane scaffold?

  • Methodological Answer :

  • NMR-Based Analysis : ¹H-¹H coupling constants (³JHH) and NOESY correlations reveal chair-chair conformations. For example, axial protons at C-2 and C-8 show coupling constants >10 Hz, while equatorial protons exhibit smaller values (~3–4 Hz) .
  • X-ray Crystallography : Resolves ambiguities in solid-state conformations, particularly for derivatives with bulky substituents (e.g., benzyl groups at C-7) .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Variation : Introduce heterocyclic groups (e.g., imidazole, piperazine) at C-7 via reductive amination or alkylation. For example, replace benzylamine with 1-(3-aminopropyl)imidazole to modulate receptor binding .
  • Bioisosteric Replacement : Replace the hydroxyl group with fluorine or methoxy groups to enhance metabolic stability. Assess cytotoxicity using cancer cell lines (e.g., IC₅₀ values in µM range) .

Q. What precautions are necessary when handling hygroscopic or reactive intermediates?

  • Methodological Answer :

  • Storage : Store intermediates under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants (e.g., molecular sieves) for hygroscopic compounds .
  • Purification : Employ flash chromatography with gradients of MeOH/CH₂Cl₂ (2–10%) to separate polar byproducts. Monitor eluents via UV-Vis at 254 nm .
  • Safety Protocols : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation of formaldehyde or hydrazine vapors during synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Mannich condensation reactions?

  • Methodological Answer :

  • Reaction Optimization : Yields vary due to paraformaldehyde solubility. Pre-dissolve paraformaldehyde in methanol at 50°C before adding to the reaction mixture to improve homogeneity .
  • Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Compare yields under identical conditions (e.g., 66% with ZnCl₂ vs. 38% with acetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.